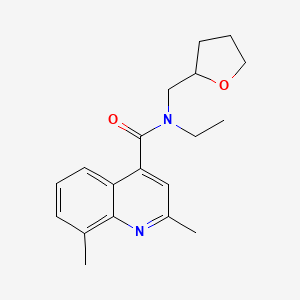
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide, also known as ETDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETDQ belongs to the class of quinoline carboxamides and has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been found to inhibit the activity of DNA topoisomerase I, an enzyme that is crucial for DNA replication and transcription. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation.
Biochemical and Physiological Effects
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can induce apoptosis, a process of programmed cell death, in cancer cells. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is its potent biological activities, which make it a potential candidate for drug development. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one of the limitations of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is its low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide. One potential direction is the development of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide-based anticancer drugs. Studies have shown that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has potent cytotoxic effects on cancer cells and may be a promising candidate for the development of novel anticancer agents. Another potential direction is the study of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide's mechanism of action. Further research is needed to fully understand how N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide exerts its biological activities and to identify potential targets for drug development. Additionally, the development of more efficient synthesis methods for N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide may facilitate its use in future studies.
Méthodes De Synthèse
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with N-ethyl-N-(2-hydroxyethyl)amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with tetrahydrofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride (STAB) to yield the final product, N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide.
Applications De Recherche Scientifique
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. One of the primary applications of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is in the treatment of cancer. Studies have shown that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has potent cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities.
Propriétés
IUPAC Name |
N-ethyl-2,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-15-8-6-10-23-15)19(22)17-11-14(3)20-18-13(2)7-5-9-16(17)18/h5,7,9,11,15H,4,6,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZMVDFLZRZNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5905301.png)
![3-{3-[({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)methyl]-1H-indol-1-yl}propanamide](/img/structure/B5905315.png)
![N-hexyl-2-(4-methyl-1-piperazinyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide trifluoroacetate](/img/structure/B5905323.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5905331.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5905335.png)
![2-(2-methyl-3-{[(4-pyridin-2-ylbutyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5905341.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]ethanamine](/img/structure/B5905363.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-oxobutanamide](/img/structure/B5905376.png)
![N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide](/img/structure/B5905382.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5905393.png)
![N-(4-{[2-(1H-imidazol-4-yl)acetyl]amino}phenyl)pentanamide](/img/structure/B5905397.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B5905408.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)